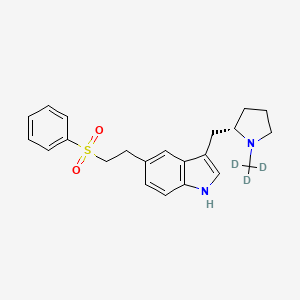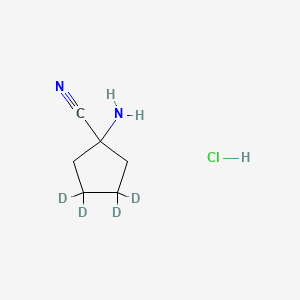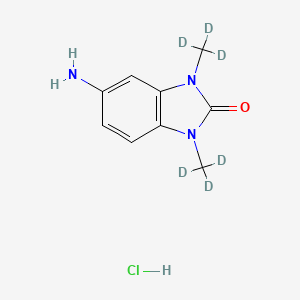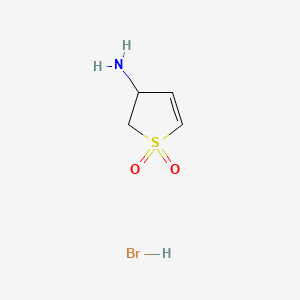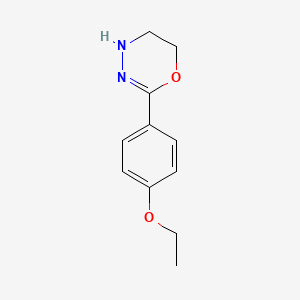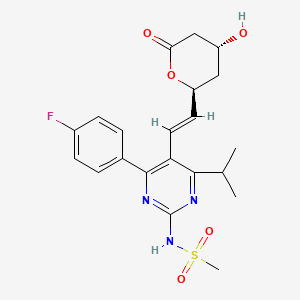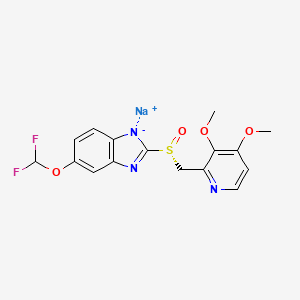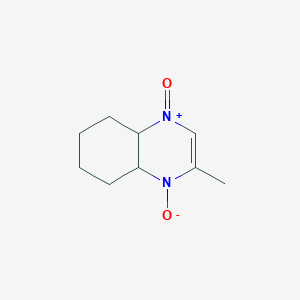
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.223 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
准备方法
The synthesis of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst to introduce the dioxide functionality. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide functionality to other forms, such as hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the dioxide functionality.
2-Methylquinoxaline: A derivative with a similar structure but without the hexahydro and dioxide groups.
4a,5,6,7,8,8a-Hexahydroquinoxaline: A compound with a similar bicyclic structure but without the methyl and dioxide groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
152860-42-9 |
|---|---|
分子式 |
C9H14N2O2 |
分子量 |
182.223 |
IUPAC 名称 |
3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h6,8-9H,2-5H2,1H3 |
InChI 键 |
KEZWZBKPGNFETN-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=O)C2CCCCC2N1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


